Cas no 2137607-32-8 (5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)

5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro- 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-
- 2137607-32-8
- 3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol
- EN300-683970
-
- インチ: 1S/C8H13ClN2OS/c1-8(2,3-10)6(12)5-7(9)11-4-13-5/h4,6,12H,3,10H2,1-2H3
- InChIKey: WECUVQCCMSJEJB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C(C)(C)CN)O)SC=N1
計算された属性
- せいみつぶんしりょう: 220.0437119g/mol
- どういたいしつりょう: 220.0437119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 87.4Ų
5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683970-5.0g |
3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |
2137607-32-8 | 5.0g |
$3520.0 | 2023-03-10 | ||
Enamine | EN300-683970-0.25g |
3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |
2137607-32-8 | 0.25g |
$1117.0 | 2023-03-10 | ||
Enamine | EN300-683970-10.0g |
3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |
2137607-32-8 | 10.0g |
$5221.0 | 2023-03-10 | ||
Enamine | EN300-683970-0.1g |
3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |
2137607-32-8 | 0.1g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-683970-2.5g |
3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |
2137607-32-8 | 2.5g |
$2379.0 | 2023-03-10 | ||
Enamine | EN300-683970-0.5g |
3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |
2137607-32-8 | 0.5g |
$1165.0 | 2023-03-10 | ||
Enamine | EN300-683970-0.05g |
3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |
2137607-32-8 | 0.05g |
$1020.0 | 2023-03-10 | ||
Enamine | EN300-683970-1.0g |
3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |
2137607-32-8 | 1g |
$0.0 | 2023-06-07 |
5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro- 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-に関する追加情報
Introduction to 5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro (CAS No. 2137607-32-8)
5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro, identified by its CAS number 2137607-32-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a chloro substituent and an amino group at the α-position relative to the thiazole methanol moiety, contribute to its unique chemical properties and potential applications.
The synthesis and characterization of 5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro involve meticulous chemical methodologies that ensure high purity and yield. The chloro group at the 4-position of the thiazole ring enhances its reactivity, making it a valuable intermediate in the construction of more complex molecular architectures. Furthermore, the amino group and the bulky isobutyl group (derived from the 2-amino-1,1-dimethylethyl substituent) provide steric and electronic effects that can influence its interactions with biological targets.
In recent years, thiazole derivatives have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in 5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro makes it a promising candidate for further exploration in drug discovery. Researchers have leveraged its structural framework to develop novel therapeutic agents targeting various diseases.
One of the most compelling aspects of this compound is its potential as a scaffold for designing small-molecule drugs. The thiazole core is a privileged structure in medicinal chemistry, known for its ability to interact with biological macromolecules in multiple ways. The chloro and amino substituents serve as handles for further functionalization, allowing chemists to tailor the molecule's properties to specific biological needs. This flexibility has led to several innovative drug candidates entering preclinical and clinical development pipelines.
Recent studies have highlighted the importance of 5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro in developing inhibitors targeting enzyme-catalyzed reactions relevant to human health. For instance, modifications of this scaffold have been explored in the quest to develop potent inhibitors of kinases and other enzymes involved in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders, making them attractive therapeutic targets.
The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of 5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro with biological targets. By predicting how this compound interacts with proteins and nucleic acids at an atomic level, researchers can optimize its structure for improved efficacy and reduced side effects. Such virtual screening approaches have accelerated the discovery process by identifying promising candidates for experimental validation.
The synthesis of 5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as cross-coupling reactions and transition-metal catalysis have been employed to construct the desired molecular framework efficiently. The purity of the final product is critical for downstream applications, particularly in pharmaceutical research where impurities can affect experimental outcomes.
In conclusion,5-Thiazolemethanol, α-(2-amino-1, 1-dimethylethyl)- 4-chloro (CAS No. 2137607-32-8) represents a significant advancement in medicinal chemistry due to its versatile structural features and potential therapeutic applications. Its role as an intermediate in drug development underscores the importance of specialized organic compounds in addressing global health challenges. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play a pivotal role in future pharmaceutical innovations.
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